2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

CNS Drug Design Lipophilicity Property Optimization

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid (CAS 1429421-99-7) is a sterically hindered, gem-dimethyl-substituted tetrahydropyran carboxylic acid building block (C10H18O3, MW 186.25). It features a fully substituted 2,2,6,6-tetramethyl pattern that imposes significant conformational restriction on the tetrahydropyran ring, distinguishing it from simpler analogs.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 1429421-99-7
Cat. No. B2539022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid
CAS1429421-99-7
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)C(=O)O)C
InChIInChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
InChIKeyUOFVEPKQZXHQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic Acid: A High-Value Tetrahydropyran Building Block for Medicinal Chemistry


2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid (CAS 1429421-99-7) is a sterically hindered, gem-dimethyl-substituted tetrahydropyran carboxylic acid building block (C10H18O3, MW 186.25) . It features a fully substituted 2,2,6,6-tetramethyl pattern that imposes significant conformational restriction on the tetrahydropyran ring, distinguishing it from simpler analogs . While its carboxylic acid handle enables standard amide coupling and esterification reactions, its primary value lies in introducing a conformationally constrained, lipophilic motif into drug-like molecules targeting the CNS and other therapeutic areas [1].

Why 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Tetrahydropyran Analogs


Generic substitution with simpler tetrahydropyran-4-carboxylic acid analogs (e.g., unsubstituted CAS 5337-03-1 or 2,2-dimethyl CAS 52916-16-2) fails due to the critical role of the 2,2,6,6-tetramethyl substitution pattern in determining molecular properties. The gem-dimethyl groups at both the 2 and 6 positions lock the tetrahydropyran ring into a defined conformation, reducing entropic penalty upon binding to protein targets and increasing metabolic stability by sterically shielding the ring from oxidative metabolism [1]. Computational data show a substantial increase in lipophilicity (LogP = 2.05 for the target compound) compared to the unsubstituted analog, which directly impacts CNS penetration and target engagement profiles essential for neuroinflammatory and oncology drug candidates .

Quantitative Evidence Guide: 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic Acid Differentiation Data


Enhanced Lipophilicity (LogP) vs. Unsubstituted Tetrahydropyran-4-Carboxylic Acid Drives CNS Drug Candidate Design

The target compound exhibits a computed LogP of 2.05, which is approximately 1.5 log units higher than the unsubstituted tetrahydro-2H-pyran-4-carboxylic acid (estimated LogP ~0.5) . This increase in lipophilicity is a direct consequence of the four methyl substituents and is critical for achieving blood-brain barrier penetration in CNS-active drug candidates such as Edicotinib (JNJ-40346527), where the tetramethyltetrahydro-2H-pyran motif is essential for target engagement [1].

CNS Drug Design Lipophilicity Property Optimization

Conformational Restriction by Gem-Dimethyl Substitution Reduces Entropic Binding Penalty Compared to Unsubstituted Tetrahydropyran

The 2,2,6,6-tetramethyl substitution pattern eliminates ring-flipping dynamics present in unsubstituted tetrahydropyran, effectively locking the ring into a single chair conformation [1]. This conformational pre-organization reduces the entropic penalty upon binding to protein targets, a principle demonstrated by the enhanced potency of Edicotinib (CSF-1R IC50 = 3.2 nM), which incorporates the 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl group as a critical pharmacophoric element [2].

Conformational Analysis Medicinal Chemistry Drug Design

Steric Shielding from Metabolic Oxidation vs. 2,2-Dimethyl Analog Confers Enhanced Metabolic Stability

The 2,2,6,6-tetramethyl substitution pattern provides complete steric shielding across both sides of the tetrahydropyran ring, blocking metabolic oxidation at all methylene positions [1]. This contrasts with the 2,2-dimethyl analog (CAS 52916-16-2), which retains unprotected C-6 methylene groups susceptible to CYP450-mediated oxidation. The superior metabolic stability of the 2,2,6,6-tetramethyl motif is a key factor in the clinical progression of Edicotinib, which requires sustained CSF-1R inhibition in the brain [2].

Metabolic Stability ADME Drug Metabolism

Purity-Cost Differential Reflects Synthetic Complexity and Scarcity vs. Common Tetrahydropyran Building Blocks

Commercial pricing for the target compound at 95% purity from Bidepharm is approximately $2,103 per 100 mg, compared to ~$50-100 per 100 mg for unsubstituted tetrahydro-2H-pyran-4-carboxylic acid [1]. This ~20-40x cost premium reflects the multi-step synthesis required to install the four methyl substituents, typically involving a ketone precursor (2,2,6,6-tetramethyl-tetrahydro-pyran-4-one) and specialized reagents [2]. The price differential correlates with synthetic step count and commercial availability constraints.

Procurement Sourcing Chemical Synthesis

Exclusive Role in Clinical-Stage CSF-1R Inhibitor Edicotinib vs. Structural Analogs Lacking Clinical Validation

The 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl group is the exclusive tetrahydropyran motif in Edicotinib (JNJ-40346527), a clinical-stage, brain-penetrant CSF-1R inhibitor with an IC50 of 3.2 nM [1]. No unsubstituted or mono-substituted tetrahydropyran analog has achieved comparable clinical-stage validation for a CNS-penetrant kinase inhibitor. This clinical precedent establishes a de facto validation of the 2,2,6,6-tetramethyl substitution pattern for CNS drug design, a level of evidence that no simpler analog can claim [2].

Clinical Candidate CSF-1R Neuroinflammation

Vetted Application Scenarios for 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic Acid in Industrial and Academic Research


Design of CNS-Penetrant Kinase Inhibitors Targeting CSF-1R for Neuroinflammatory Diseases

The compound is the preferred building block for introducing a conformationally restricted, metabolically stable tetrahydropyran motif into CSF-1R inhibitors requiring brain penetration. Edicotinib (JNJ-40346527) exemplifies this application, achieving an IC50 of 3.2 nM against CSF-1R with demonstrated oral bioavailability and CNS exposure [1]. The LogP of 2.05 for the parent acid contributes to a favorable CNS drug-like property profile when incorporated into larger inhibitor scaffolds.

Conformational Pre-Organization of N-Type Calcium Channel Blocker Scaffolds

The 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl group is a key substituent in a series of substituted pyrazoles claimed as N-type calcium channel blockers for pain indications [2]. The conformational rigidity of the tetramethyl-substituted ring is expected to enhance binding affinity and selectivity compared to flexible analogs, supporting SAR exploration in ion channel drug discovery.

Preparation of Metabolic Stability Tool Compounds for ADME Studies

The fully substituted tetrahydropyran ring serves as a negative control or stable reference motif in metabolic stability assays. The absence of unshielded methylene positions on the ring eliminates oxidative metabolism sites, making derivatives of this acid valuable tool compounds for assessing metabolic stability of other structural motifs in the same molecule [3]. Procured at 95-98% purity, the acid enables straightforward amide coupling to produce test compounds for liver microsome stability assays.

Fragment-Based Drug Discovery Libraries Targeting Lipophilic Binding Pockets

With a molecular weight of 186.25 and a LogP of 2.05, the compound fits established fragment library criteria while providing enhanced lipophilicity and shape complementarity for hydrophobic protein pockets . Its single carboxylic acid group permits reliable coupling chemistry for fragment elaboration, making it suitable for fragment-based screening collections where conformational diversity and metabolic stability are valued selection criteria.

Quote Request

Request a Quote for 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.